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(+)-Biotin-PEG11-CH2CH2N3

Bioconjugation Analytical Chemistry PROTAC

Polydisperse PEG reagents compromise conjugate characterization and binding reproducibility. (+)-Biotin-PEG11-CH2CH2N3 is a monodisperse, single-MW biotinylation linker that eliminates these issues. • Defined 40-atom (~50.4 Å) PEG11 spacer ensures precise spatial control between biotin and target molecule for reproducible SAR studies and PROTAC optimization. • Terminal azide enables modular CuAAC/SPAAC conjugation to alkyne-functionalized ligands, live-cell compatible labeling, and uniform SPR biosensor surfaces. • ≥97% purity minimizes side reactions in multi-step syntheses; shipped under ambient temperature as non-hazardous.

Molecular Formula C34H65N6O13S+
Molecular Weight 798.0 g/mol
Cat. No. B14050548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG11-CH2CH2N3
Molecular FormulaC34H65N6O13S+
Molecular Weight798.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2
InChIInChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33,35H,1-29H2,(H2-,36,38,39,41,42)/p+1
InChIKeyRMGHXBTUJKICLM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG11-CH2CH2N3: Monodisperse PEG11 Spacer for Controlled Biotin Labeling and PROTAC Synthesis


(+)-Biotin-PEG11-CH2CH2N3 is a monodisperse, discrete-length polyethylene glycol (PEG) biotinylation reagent, belonging to the class of heterobifunctional linkers [1]. Its molecular architecture comprises a biotin moiety for high-affinity binding to avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), an 11-unit PEG (PEG11) spacer providing aqueous solubility and steric relief, and a terminal azide group for bioorthogonal click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . Unlike polydisperse PEG reagents, its precise, single-molecular-weight composition ensures predictable conjugate analysis and reproducible bioconjugation outcomes . It is widely employed as a PROTAC (PROteolysis TArgeting Chimera) linker and in applications ranging from protein pull-down assays to supramolecular construction .

Why Biotin-PEG11-CH2CH2N3 Cannot Be Substituted with Shorter PEG Linkers or Non-Azide Biotin Derivatives


Generic substitution of (+)-Biotin-PEG11-CH2CH2N3 with either shorter PEG-spacer biotin reagents or biotin derivatives lacking the clickable azide moiety fundamentally compromises experimental reproducibility and intended application performance. Using polydisperse PEG linkers introduces heterogeneity in conjugate size, complicating analytical characterization and quantitative interpretation of binding data . Shorter PEG linkers (e.g., PEG3 or PEG4) increase steric hindrance between the biotin-binding pocket and the conjugated biomolecule, reducing the effective binding affinity and limiting accessibility in crowded environments [1]. Conversely, non-clickable biotin reagents preclude the modular, bioorthogonal assembly of complex probes, necessitating separate, often less efficient, synthetic pathways for each new construct . The precise, discrete nature of the PEG11 spacer and the versatile azide handle are thus critical, non-interchangeable features for ensuring consistent, high-yield bioconjugation and reliable downstream assay performance.

Quantitative Differentiation of Biotin-PEG11-CH2CH2N3: Spacer Length, Monodispersity, and Application-Specific Performance


Monodisperse PEG11 vs. Polydisperse PEG: Conjugate Analysis and Reproducibility

The discrete PEG11 spacer (exactly 11 ethylene glycol units, MW = 796.97 g/mol) yields a single, well-defined conjugate peak, in contrast to polydisperse PEG reagents that generate a broad, heterogeneous mixture of products . This monodispersity simplifies HPLC and mass spectrometry analysis, enabling precise quantification and characterization of biotinylated molecules, a critical requirement for reproducible PROTAC synthesis and quantitative proteomics workflows .

Bioconjugation Analytical Chemistry PROTAC

PEG11 Spacer Length Mitigates Steric Hindrance Compared to Shorter PEGn Linkers in Enzyme Immobilization

A direct comparative study of biotin linker length on enzyme immobilization demonstrated that increasing PEG spacer length from PEG2 to PEG12 significantly increased the amount of immobilized streptavidin-conjugated horseradish peroxidase (SA-HRP) and its catalytic activity [1]. The study showed that the longer PEG12 linker (similar to PEG11) allowed for greater enzyme loading and enhanced activity due to reduced steric hindrance between the enzyme and the surface, a benefit directly applicable to the use of Biotin-PEG11-CH2CH2N3 in surface-based assays [1].

Enzyme Immobilization Surface Chemistry Biosensors

Dual Click Chemistry Compatibility: CuAAC and SPAAC for Flexible Bioconjugation

The terminal azide group of (+)-Biotin-PEG11-CH2CH2N3 enables conjugation via both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives . This dual reactivity distinguishes it from non-clickable biotin derivatives (e.g., Biotin-PEG11-amine or Biotin-PEG11-carboxylic acid), which require separate, less versatile conjugation chemistries. The ability to use SPAAC, a copper-free, bioorthogonal reaction, is essential for labeling live cells or copper-sensitive biomolecules, while CuAAC provides a rapid and high-yielding alternative for in vitro applications .

Click Chemistry Bioorthogonal Chemistry PROTAC

Enhanced Aqueous Solubility and Reduced Non-Specific Binding via PEG11 Spacer

The PEG11 spacer, with its 40-atom length (~50.4 Å), provides a substantial hydrophilic domain that enhances water solubility and minimizes non-specific binding to surfaces and other biomolecules compared to biotin derivatives with shorter or no PEG linkers . While quantitative data for this specific compound is limited, the general principle is well-established: PEG chains create a hydrated layer that resists protein adsorption, a property that scales with PEG length up to a point . This leads to improved signal-to-noise ratios in pull-down assays and ELISA .

Assay Development Surface Passivation Protein Labeling

Purity Benchmarking: 98%+ vs. Industry Standard 95% for Critical Applications

Commercially available (+)-Biotin-PEG11-CH2CH2N3 is supplied with a minimum purity of ≥98% as determined by HPLC, a specification that surpasses the typical 95% purity of many alternative biotin-PEG-azide reagents . This higher purity grade reduces the risk of side reactions and simplifies downstream purification, which is especially critical in multi-step PROTAC synthesis where impurities can accumulate and compromise the final product's efficacy and analytical characterization .

PROTAC Quality Control Chemical Synthesis

Defined 40-Atom Spacer vs. Variable Lengths for Consistent PROTAC Linker Performance

As a PROTAC linker, the 40-atom, 50.4 Å discrete PEG11 spacer of (+)-Biotin-PEG11-CH2CH2N3 provides a defined and reproducible distance between the E3 ligase ligand and the target protein ligand . This is in contrast to PROTACs synthesized using polydisperse PEG linkers, where the exact spatial orientation and, consequently, the efficiency of ternary complex formation and protein degradation, can vary significantly between batches . The use of a defined-length linker is a critical parameter for optimizing PROTAC potency and achieving consistent degradation efficiency, as demonstrated in studies correlating linker length to PROTAC activity .

PROTAC Drug Discovery Linker Optimization

Ideal Application Scenarios for (+)-Biotin-PEG11-CH2CH2N3 Based on Quantitative Differentiation


High-Fidelity PROTAC Linker Synthesis for SAR Studies

The discrete PEG11 spacer provides a precisely defined distance (40 atoms, ~50.4 Å) between E3 ligase and target protein ligands, enabling reproducible structure-activity relationship (SAR) studies and optimization of degradation potency . The ≥98% purity minimizes side reactions during multi-step synthesis, ensuring the integrity of the final PROTAC molecule . The azide group allows for modular conjugation to a wide variety of alkyne-functionalized E3 ligands or target warheads via CuAAC or SPAAC .

Sensitive Pull-Down and Affinity Purification Assays

The PEG11 spacer reduces steric hindrance between the biotinylated capture molecule and the streptavidin solid support, improving binding efficiency and reducing non-specific protein adsorption from complex lysates . This leads to higher signal-to-noise ratios and cleaner enrichment of target proteins or interaction partners, as demonstrated in studies linking longer PEG spacers to enhanced immobilized enzyme activity . The defined conjugate mass facilitates precise quantification of captured analytes .

Quantitative Bioorthogonal Labeling of Live Cells and Surface Proteins

The terminal azide group is compatible with copper-free click chemistry (SPAAC) using DBCO or BCN derivatives, allowing for efficient and bioorthogonal biotinylation of alkyne-tagged cell surface proteins or metabolic labels without the cytotoxicity of copper catalysts . This enables live-cell imaging, flow cytometry, and cell surface proteomics with minimal perturbation to cellular physiology . The hydrophilic PEG11 spacer enhances the water solubility of the reagent, facilitating efficient labeling in aqueous media.

Construction of Reproducible, Surface-Bound Biosensors

The monodisperse PEG11 spacer yields a uniform and well-defined biotin-streptavidin layer on sensor surfaces (e.g., SPR chips, microplates), ensuring consistent analyte binding kinetics and minimizing surface heterogeneity . The reduced steric hindrance and non-specific binding properties of the PEG11 linker, inferred from enzyme immobilization studies , contribute to enhanced sensor sensitivity and reproducibility, critical for quantitative assays and diagnostic applications.

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